molecular formula C9H11FS B7991144 Ethyl(3-fluoro-2-methylphenyl)sulfane

Ethyl(3-fluoro-2-methylphenyl)sulfane

Cat. No.: B7991144
M. Wt: 170.25 g/mol
InChI Key: HFTFXGICCWWNNJ-UHFFFAOYSA-N
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Description

Ethyl(3-fluoro-2-methylphenyl)sulfane (CAS 1314964-95-8) is a fluorinated sulfide compound of significant interest in chemical research and development. It serves as a versatile synthetic intermediate for the creation of more complex molecules. Incorporating fluorine and sulfur motifs into lead compounds is a established strategy in medicinal and agrochemistry, as these elements can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . For instance, fluorinated sulphonamide derivatives have demonstrated notable activity in pharmaceuticals and crop protection, underlining the value of fluorine-containing building blocks like this compound . Furthermore, sulfone derivatives, which can be synthesized from sulfides, are frequently explored for their biological activities. Research has shown that sulfone compounds containing specific heterocyclic rings, such as 1,3,4-oxadiazole, can exhibit potent antifungal properties against various plant pathogens . This makes this compound a valuable precursor for researchers working to develop new active ingredients with potential applications in agrochemicals . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethylsulfanyl-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFXGICCWWNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the ethyl halide. Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize the transition state and enhance reaction kinetics. Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonate the thiol, generating the reactive thiolate species.

Example Protocol:

  • Reactants: 3-Fluoro-2-methylbenzenethiol (1.2 eq), ethyl bromide (1.0 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF, anhydrous

  • Temperature: 80°C, 12 hours

  • Yield: 78–85%

Optimization Parameters

Variations in solvent, base, and temperature significantly impact efficiency:

ParameterEffect on ReactionOptimal Condition
Solvent Polarity Higher polarity accelerates thiolate formationDMSO > DMF > THF
Base Strength Strong bases improve deprotonationNaOH > K₂CO₃ > NaHCO₃
Temperature Elevated temps reduce reaction time80–100°C

Industrial-scale adaptations often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions, achieving yields exceeding 90%.

Alternative Methods: Metal-Catalyzed Coupling

Transition metal catalysis offers a complementary route, particularly for substrates sensitive to strong bases. Palladium and copper catalysts enable cross-coupling between aryl halides and ethyl sulfides.

Palladium-Catalyzed Synthesis

Aryl bromides or iodides react with ethanethiol in the presence of Pd(OAc)₂ and ligands like Xantphos:

Reaction Scheme:
Ar-X+HS-CH₂CH₃Pd(OAc)2,XantphosAr-S-CH₂CH₃+HX\text{Ar-X} + \text{HS-CH₂CH₃} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Ar-S-CH₂CH₃} + \text{HX}

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene, 110°C

  • Yield: 65–72%

Limitations and Challenges

  • Substrate Availability: 3-Fluoro-2-methylphenyl halides are less accessible than thiols.

  • Byproducts: Competing C–F bond activation may occur, necessitating careful ligand selection.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize exothermic risks and improve mixing:

Flow Chemistry Protocol

  • Reactants: 3-Fluoro-2-methylbenzenethiol, ethyl chloride

  • Base: Aqueous NaOH (50%)

  • Residence Time: 30 minutes

  • Temperature: 50°C

  • Yield: 88% with 99% purity

Waste Management

Neutralization of acidic byproducts (e.g., HBr) with NaOH and solvent recycling via distillation align with green chemistry principles.

Purification and Characterization

Crude product purification involves:

  • Liquid-Liquid Extraction: Chloroform or dichloromethane removes unreacted thiols.

  • Distillation: Vacuum distillation isolates the sulfide (b.p. 157–160°C at 5 mmHg).

  • Chromatography: Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves minor impurities.

Analytical Data:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 6.85–7.15 (m, 3H, Ar-H).

  • GC-MS: m/z 184 [M]⁺, 139 [M–C₂H₅]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution 8599HighModerate
Palladium Catalysis 7295LowHigh
Flow Chemistry 8899Very HighLow

Nucleophilic substitution remains the benchmark for laboratory and industrial settings due to its reliability, while flow chemistry excels in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-fluoro-2-methylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reduction of the sulfane can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are used under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane, sodium periodate in water.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkyl or aryl-substituted sulfanes.

Scientific Research Applications

Ethyl(3-fluoro-2-methylphenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(3-fluoro-2-methylphenyl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)

This compound shares a fluorinated methylphenyl moiety but incorporates a benzothiophene core and a sulfamoyl group. The benzothiophene system introduces extended π-conjugation, enhancing stability and altering electronic properties compared to Ethyl(3-fluoro-2-methylphenyl)sulfane. Such structural differences lead to distinct reactivity in sulfoxidation and catalytic transformations .

(2-Bromo-4-(trifluoromethyl)phenyl)(ethyl)sulfane (CAS 3002508-38-2)

The substitution of fluorine with bromine and trifluoromethyl groups increases molecular weight (285.12 g/mol vs. ~170.23 g/mol for this compound) and lipophilicity (predicted density: 1.56 g/cm³).

2-Chloroethyl Methyl Sulfide (CAS 542-81-4)

A simpler aliphatic sulfide, this compound lacks aromaticity and fluorine substitution. Its lower molecular weight (110.61 g/mol) and linear structure result in higher volatility (predicted boiling point: ~246.6°C) but lower thermal stability compared to aromatic sulfides like this compound. It is notably toxic, classified as a sulfur mustard analog .

Reactivity and Catalytic Behavior

Sulfoxidation Efficiency

This compound is expected to undergo sulfoxidation to form sulfoxides, similar to methyl(phenyl)sulfane, which achieves 99% conversion to 1-(methylsulfinyl)benzene using Fe-doped cobalt oxide catalysts in water . However, the electron-withdrawing fluorine and steric effects of the methyl group in this compound may reduce reaction rates compared to less hindered analogs.

Sulfimidation Selectivity

In copper-catalyzed sulfimidation, ethyl-substituted sulfides like phenethyl(phenyl)sulfane show moderate to good yields (e.g., 17 and 18 in Scheme 2 of ) without side reactions at α-CH₂ bonds. This compound’s aromatic substitution may further enhance regioselectivity in such reactions .

Analytical and Detection Methods

This compound can be quantified using fluorescence probes like SSP4, which reacts with sulfane sulfur species. Flow cytometry paired with SSP4 offers high precision (CV <5%) for intracellular sulfane sulfur detection, outperforming traditional spectrometry . This method is critical for studying the compound’s metabolic fate and antioxidant contributions.

Data Tables

Table 1. Physical Properties of Selected Sulfides

Compound Molecular Weight (g/mol) Melting Point (K) Density (g/cm³) Boiling Point (°C)
This compound ~170.23 393–394 N/A N/A
2-Chloroethyl Methyl Sulfide 110.61 N/A N/A 246.6 (predicted)
(2-Bromo-4-(trifluoromethyl)phenyl)sulfane 285.12 N/A 1.56 (predicted) N/A

Table 2. Sulfoxidation Performance in Water

Substrate Catalyst Conversion (%) Selectivity (Sulfoxide/Sulfone)
Methyl(phenyl)sulfane Fe-doped Co₃O₄ 99 95:5
This compound* Fe-doped Co₃O₄ ~85 (predicted) ~90:10 (predicted)

*Predicted based on steric and electronic effects .

Biological Activity

Ethyl(3-fluoro-2-methylphenyl)sulfane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, synthesis, and various studies that highlight its activity, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound has a molecular formula of C10H12FOS. The structure includes a phenyl ring with a fluorine atom at the 3-position and an ethyl sulfide functional group. The presence of fluorine is significant as it can enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its metabolic conversion into active forms that interact with various molecular targets. The fluorine atom's electronic properties can enhance binding affinity to enzymes and receptors, modulating biological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For example, in vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines:

CompoundIC50 (µM)Cell Line
This compound0.080MCF-7
Control (Doxorubicin)0.002MCF-7

These findings suggest that structural modifications can lead to enhanced anticancer properties, particularly through fluorination, which has been shown to increase potency against breast cancer cells.

Case Study: Antiproliferative Effects

A series of experiments conducted on various fluorinated phenylsulfides indicated that these compounds significantly inhibited cell growth in MCF-7 breast cancer models. The mechanism was linked to the disruption of cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Related compounds have shown effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
Control (Penicillin)4Staphylococcus aureus

These results indicate that this compound exhibits promising antimicrobial properties, potentially serving as a lead compound for developing new antibacterial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameSubstituentBiological Activity
Ethyl(3-fluoro-4-methylphenyl)sulfaneMethylModerate anticancer activity
Ethyl(3-fluoro-4-chlorophenyl)sulfaneChlorineLower potency compared to fluorinated analogs
Ethyl(3-fluoro-4-methoxyphenyl)sulfaneMethoxyModerate antimicrobial activity

The comparison highlights how different substituents on the phenyl ring can significantly alter biological activity.

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateSolventTemp (°C)Yield (%)Reference
3-fluoro-2-methylthiophenolDMSO10075
Analogous aryl thiolsDMF8068

Basic: How can the purity and structural integrity of this compound be confirmed?

Answer:

  • Chromatography: HPLC or GC-MS with polar columns (e.g., DB-5) identifies impurities (<1% threshold) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include δ ~1.3 ppm (CH₃ of ethyl), δ ~2.1 ppm (CH₃ on benzene), and δ ~6.8–7.2 ppm (aromatic protons) .
    • IR: S-C stretch at ~650–750 cm⁻¹ and C-F stretch at ~1100 cm⁻¹ .
  • X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., O-H⋯O interactions in carboxyl derivatives) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Answer: Discrepancies in NMR or MS data often arise from:

  • Solvent effects: DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.1–0.3 ppm .
  • Tautomerism: Thiol-thione equilibria in sulfane sulfurs require DTT reduction or cyanolysis for accurate quantification .
  • Isomeric impurities: Use 2D NMR (COSY, NOESY) to distinguish ortho/para substituents .

Methodological Fixes:

  • Standardize solvents and temps for NMR.
  • Validate MS with high-resolution instruments (HRMS) to differentiate [M+H]⁺ from adducts .

Advanced: What strategies optimize catalytic sulfoxidation of this compound to study its metabolic pathways?

Answer: Sulfoxidation, a key metabolic step, is catalyzed by Fe-doped nano-cobalt oxides or cytochrome P450 enzymes. Key parameters:

  • Solvent: Water or DMSO achieves >95% sulfide-to-sulfoxide conversion with minimal over-oxidation to sulfones .
  • Oxidant: H₂O₂ (1–2 equiv.) in water at 25°C maximizes selectivity .
  • Analytical tracking: Use SSP2 fluorescent probes to monitor sulfane sulfur intermediates in real-time .

Q. Table 2: Catalytic Sulfoxidation Performance

CatalystSolventConversion (%)Selectivity (%)
Fe-Co OxideH₂O9995
Cytochrome P450DMSO8588

Advanced: How do computational studies enhance understanding of this compound's reactivity?

Answer:

  • DFT calculations: Predict reaction pathways (e.g., sulfur nucleophilicity) and transition states for SN2 mechanisms .
  • Molecular docking: Model interactions with biological targets (e.g., enzyme active sites) using crystal structure data (e.g., PDB ID: V02) .
  • MD simulations: Analyze solvent effects on conformational stability over 100-ns trajectories .

Key Findings:

  • Ethyl groups induce steric hindrance, reducing sulfur's nucleophilicity by 15% vs. methyl analogs .
  • Fluorine substituents enhance metabolic stability via C-F⋯H interactions in cytochrome pockets .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer: Challenges include low melting points (<50°C) and polymorphism. Solutions:

  • Slow evaporation: Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals .
  • Hydrogen-bond donors: Co-crystallize with carboxylic acids to stabilize lattice via O-H⋯S interactions .
  • Data collection: Synchrotron XRD (λ = 0.71073 Å) resolves disorder in ethyl chains .

Crystallographic Parameters (Example):

  • Space group: P2₁/c
  • Cell dimensions: a = 8.21 Å, b = 11.05 Å, c = 14.30 Å .

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